![molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-one CAS No. 5743-85-1](/img/structure/B2479941.png)

Spiro[2.6]nonan-4-one

Overview

Description

Molecular Structure Analysis

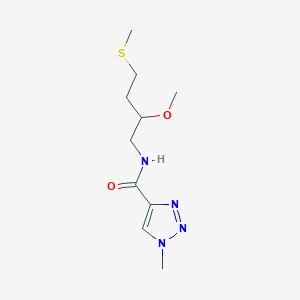

The molecular structure of Spiro[2.6]nonan-4-one is represented by the InChI code:1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 . This indicates that the compound is composed of 9 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Physical and Chemical Properties Analysis

This compound has a molecular weight of 138.21 . It is a liquid at room temperature .Scientific Research Applications

Synthesis Techniques and Derivatives

- Synthesis Methods : Spiro[4.4]nonane-1,6-dione, a related compound, has been synthesized using rearrangement and Claisen condensation methods, leading to derivatives like trans, trans-spiro[4.4]nonane-1,6-diol (Gerlach & Müller, 1972).

- Nazarov Cyclization : Spiro[4.5]decane and spiro[4.4]nonane ring systems have been created via FeCl3-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone derivatives (Kuroda et al., 2000).

- Hydrogenation Studies : The synthesis of spiro[4.4]nonane-1,6-diols via hydrogenation of spiro[4.4]nonane-1,6-dione has been studied, noting significant effects of catalysts on stereoselectivity (Chan et al., 1995).

Catalytic Properties and Applications

- Catalytic Conversion : Spiro[4,4]nonane conversion has been investigated using platinum-alumina and palladium-alumina catalysts under catalytic reforming conditions, producing various hydrocarbon structures (Shuikin & Voznesenskaya, 1966).

- Rhodium(II)-Carbenoid C–H Insertion : Spiro[4.4]nonane derivatives have been prepared through Rh2(OAc)4- and Rh2(TPA)4-catalyzed C–H insertions (Aburel et al., 2000).

Structural and Chemical Analysis

- Angular Distortions Study : Investigations into the configuration of spiro[4.4]nonane substructures reveal insights into local distortions and symmetry coordinates (Luef et al., 1987).

Pharmaceutical and Chemical Synthesis

- Synthesis for Medical Applications : The synthesis of spiro[4.4]nonane structures has been described for pharmaceutical applications, such as in the synthesis of dimethyl gloiosiphone A (Doi et al., 2007).

- Construction of Immunomodulatory Compounds : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, a component of the immunosuppressive triterpenoid Phainanoid F, has been achieved (Zhang & Nan, 2017).

Safety and Hazards

Spiro[2.6]nonan-4-one is associated with several hazard statements including H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name |

spiro[2.6]nonan-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARUQYVDPDQGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C2(CC1)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)

![methyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2479868.png)

![ethyl 2-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2479873.png)

![7-Methylidene-4-azaspiro[2.5]octane](/img/structure/B2479875.png)

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)